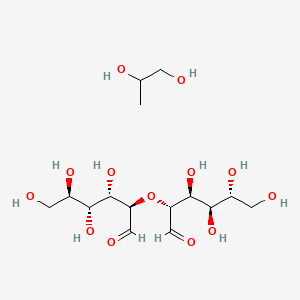
d-Glucose, ether with propylene glycol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Glucose, ether with propylene glycol, is a compound formed by the etherification of d-glucose with propylene glycol. This compound combines the properties of both d-glucose, a simple sugar, and propylene glycol, a synthetic liquid substance that absorbs water. The resulting compound is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with propylene glycol, typically involves the reaction of d-glucose with propylene glycol under specific conditions. One common method is the Williamson ether synthesis, where d-glucose reacts with propylene glycol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound, may involve continuous processes using reactors designed for high efficiency and yield. Catalysts such as Amberlyst-15, a stable solid catalyst, can be used to streamline the process and improve the reaction kinetics .
Análisis De Reacciones Químicas
Types of Reactions
d-Glucose, ether with propylene glycol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
d-Glucose, ether with propylene glycol, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and as a stabilizer in biological assays.
Medicine: Utilized in pharmaceutical formulations for its solubility and stability properties.
Industry: Applied in the production of polymers, resins, and as a component in antifreeze formulations.
Mecanismo De Acción
The mechanism of action of d-Glucose, ether with propylene glycol, involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in glycolysis and other metabolic pathways, providing energy to cells. The ether linkage allows for unique interactions with enzymes and other proteins, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Glycerol: A trihydroxy alcohol with similar solubility and hygroscopic properties.
Ethylene glycol: A dihydroxy alcohol used in antifreeze formulations.
Propylene glycol: A dihydroxy alcohol with applications in food, pharmaceuticals, and cosmetics
Uniqueness
d-Glucose, ether with propylene glycol, is unique due to its combination of carbohydrate and glycol properties. This dual nature allows it to participate in a broader range of chemical and biological processes compared to its individual components.
Propiedades
Número CAS |
100402-63-9 |
|---|---|
Fórmula molecular |
C15H30O13 |
Peso molecular |
418.39 g/mol |
Nombre IUPAC |
propane-1,2-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C3H8O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-3(5)2-4/h3-14,17-22H,1-2H2;3-5H,2H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
Clave InChI |
TWHRSPWECJGRKG-NWVPAHFOSA-N |
SMILES isomérico |
CC(CO)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
SMILES canónico |
CC(CO)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





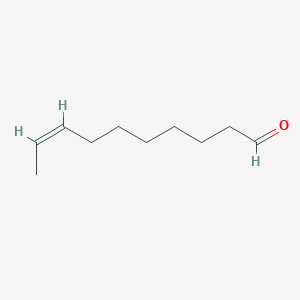
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
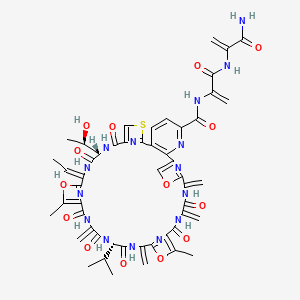
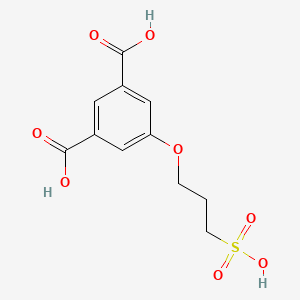
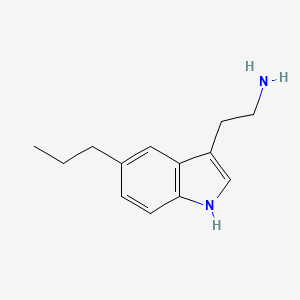
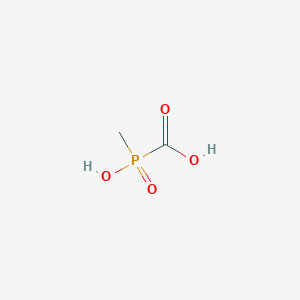
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
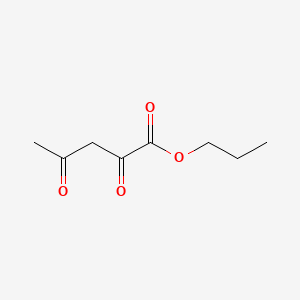

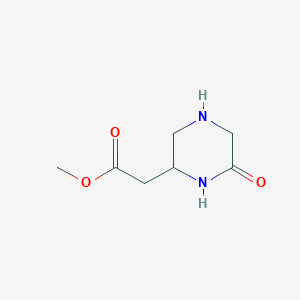
![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
